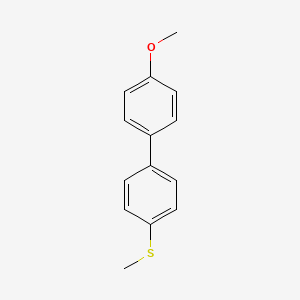
3,4',5-Trichlorobenzhydrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’,5-Trichlorobenzhydrol is a chemical compound with the molecular formula C13H9Cl3O and a molecular weight of 287.57 g/mol It is a derivative of benzhydrol, where three chlorine atoms are substituted at the 3, 4’, and 5 positions of the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
3,4’,5-Trichlorobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4’,5-Trichlorobenzophenone using sodium tetrahydroborate in ethanol at room temperature for 12 hours . The reaction yields 3,4’,5-Trichlorobenzhydrol with high purity.
Industrial Production Methods
Industrial production of 3,4’,5-Trichlorobenzhydrol typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,4’,5-Trichlorobenzhydrol on an industrial scale .
化学反応の分析
Types of Reactions
3,4’,5-Trichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4’,5-Trichlorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced further to form 3,4’,5-Trichlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3,4’,5-Trichlorobenzophenone
Reduction: 3,4’,5-Trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4’,5-Trichlorobenzhydrol has several applications in scientific research:
作用機序
The mechanism of action of 3,4’,5-Trichlorobenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways in microorganisms and potentially leading to antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes .
類似化合物との比較
Similar Compounds
3,3’,5-Trichlorobenzhydrol: Similar in structure but with chlorine atoms at different positions.
4-Chlorobenzhydrol: Contains only one chlorine atom at the 4 position.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with different substitution patterns.
Uniqueness
3,4’,5-Trichlorobenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(4-chlorophenyl)-(3,5-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHVCULFAXPOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














